molecular formula C17H11ClFNO2 B5796710 5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide

5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide

Cat. No.: B5796710
M. Wt: 315.7 g/mol
InChI Key: MHYZMNZJIXLYHQ-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a 4-fluorophenyl group attached to a carboxamide moiety

Preparation Methods

The synthesis of 5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the 4-fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the furan ring is reacted with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the carboxamide: The final step involves the reaction of the intermediate product with an appropriate amine to form the carboxamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. For example, the chlorine atom on the 3-chlorophenyl group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

    Chemical Biology: Researchers use this compound to investigate its interactions with proteins and other biomolecules, which can provide insights into its mechanism of action.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapy.

Comparison with Similar Compounds

5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    5-(3-chlorophenyl)-N-(4-chlorophenyl)furan-2-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring. The presence of different halogens can affect the compound’s reactivity and biological activity.

    5-(3-fluorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide: This compound has fluorine atoms on both phenyl rings, which can influence its chemical properties and interactions with biological targets.

    5-(3-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide: The presence of a methyl group instead of a halogen can alter the compound’s hydrophobicity and binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO2/c18-12-3-1-2-11(10-12)15-8-9-16(22-15)17(21)20-14-6-4-13(19)5-7-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYZMNZJIXLYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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